molecular formula C21H25FN7NaO13P2 B12399865 Ara-F-NAD+ (sodium)

Ara-F-NAD+ (sodium)

Cat. No.: B12399865
M. Wt: 687.4 g/mol
InChI Key: LOVZSFARRTXNIE-USDXJYMWSA-M
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Description

Ara-F-NAD+ (sodium) is an arabino analogue of nicotinamide adenine dinucleotide (NAD+). It is a potent, reversible, and slow-binding inhibitor of the CD38 NADase enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ara-F-NAD+ (sodium) involves the modification of NAD+ by replacing the nicotinamide-connected ribose with 2’-fluoro arabinose . The synthetic route typically includes the following steps:

    Preparation of 2’-fluoro arabinose: This involves the fluorination of arabinose.

    Coupling with nicotinamide adenine dinucleotide: The 2’-fluoro arabinose is then coupled with nicotinamide adenine dinucleotide under specific reaction conditions to form Ara-F-NAD+.

Industrial Production Methods

Industrial production methods for Ara-F-NAD+ (sodium) are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

Ara-F-NAD+ (sodium) primarily undergoes the following types of reactions:

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving Ara-F-NAD+ (sodium) include:

    Fluorinating agents: Used in the preparation of 2’-fluoro arabinose.

    Coupling agents: Used in the coupling reaction with nicotinamide adenine dinucleotide.

Major Products Formed

The major product formed from the reactions involving Ara-F-NAD+ (sodium) is the inhibition of the CD38 NADase enzyme, which has significant implications in scientific research .

Mechanism of Action

Ara-F-NAD+ (sodium) exerts its effects by inhibiting the CD38 NADase enzyme. This inhibition is reversible and slow-binding, making it a potent inhibitor . The molecular target of Ara-F-NAD+ (sodium) is the CD38 NADase enzyme, which plays a crucial role in NAD+ metabolism. By inhibiting this enzyme, Ara-F-NAD+ (sodium) can modulate various cellular processes and signaling pathways .

Properties

Molecular Formula

C21H25FN7NaO13P2

Molecular Weight

687.4 g/mol

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H26FN7O13P2.Na/c22-12-14(30)10(40-20(12)28-3-1-2-9(4-28)18(24)33)5-38-43(34,35)42-44(36,37)39-6-11-15(31)16(32)21(41-11)29-8-27-13-17(23)25-7-26-19(13)29;/h1-4,7-8,10-12,14-16,20-21,30-32H,5-6H2,(H5-,23,24,25,26,33,34,35,36,37);/q;+1/p-1/t10-,11-,12-,14-,15-,16-,20-,21-;/m1./s1

InChI Key

LOVZSFARRTXNIE-USDXJYMWSA-M

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N.[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)F)C(=O)N.[Na+]

Origin of Product

United States

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